molecular formula C14H11F3N2O4 B1520296 2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate CAS No. 1223299-00-0

2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate

Cat. No. B1520296
CAS RN: 1223299-00-0
M. Wt: 328.24 g/mol
InChI Key: ABAXTZRQRUBOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate (TFFC) is a synthetic compound with a wide range of potential applications in research, medicine, and industry. It is a highly versatile molecule that has been used in a variety of different fields, including biochemistry, pharmacology, and materials science. TFFC has been studied for its potential as an anti-inflammatory, a neurotransmitter modulator, and an antioxidant. In addition, TFFC has been used in the synthesis of a variety of different compounds, including fluorinated polymers, pharmaceuticals, and agrochemicals. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Convenient Synthesis Methods : Research has developed several methods for synthesizing 2-amido substituted furans, including thermolysis and C-N cross-coupling reactions. These methods provide access to a variety of substituted amidofurans, highlighting the versatility of such compounds in synthetic chemistry (Padwa et al., 2003).
  • Catalyzed Dehydrative Condensation : The catalytic activity of certain compounds for dehydrative amidation between carboxylic acids and amines demonstrates their utility in facilitating efficient chemical transformations (Ke Wang et al., 2018).
  • Photoredox and Palladium-Catalyzed Processes : An efficient method for the synthesis of carbazoles through intramolecular C–H bond amination showcases the application of these compounds in creating valuable structures for organic and medicinal chemistry (Sungkyu Choi et al., 2015).

Prodrug Development

  • Anti-Pneumocystis carinii Activity : The synthesis and evaluation of carbamate analogues of 2,5-bis(4-amidinophenyl)furan as prodrugs against Pneumocystis carinii pneumonia illustrate the potential of these compounds in therapeutic applications (Rahmathullah et al., 1999).

Catalysis and Chemical Transformations

  • Hydrosilylation Reduction : The use of tris(pentafluorophenyl)boron as a catalyst for the reduction of tertiary and N-phenyl secondary amides demonstrates the application of these compounds in selective chemical reductions (Chadwick et al., 2014).
  • Gold-Catalyzed Isomerizations : The conversion of acetylenic amides into 2-aminofurans using bifunctional phosphine ligand-enabled gold catalysis showcases innovative approaches to accessing electron-rich furans for synthesis (X. Li et al., 2019).

properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(furan-2-carbonylamino)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4/c15-14(16,17)8-23-13(21)19-10-4-1-3-9(7-10)18-12(20)11-5-2-6-22-11/h1-7H,8H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAXTZRQRUBOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.